molecular formula C6H6N2NaO5S B1581021 Sodium 2-Amino-5-nitrobenzenesulfonate CAS No. 30693-53-9

Sodium 2-Amino-5-nitrobenzenesulfonate

Cat. No.: B1581021
CAS No.: 30693-53-9
M. Wt: 241.18 g/mol
InChI Key: VFJSGZNHKDLAFV-UHFFFAOYSA-N
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Description

Sodium 2-Amino-5-nitrobenzenesulfonate is an organic compound with the molecular formula C6H5N2NaO5S and a molecular weight of 240.17 g/mol . It is a sodium salt derivative of 2-amino-5-nitrobenzenesulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

Sodium 2-Amino-5-nitrobenzenesulfonate has several applications in scientific research:

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H315-H319 . This indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin irritation or eye irritation persists .

Mechanism of Action

    Mode of action

    Without information on the specific biological target, it’s difficult to describe the exact mode of action for Sodium 2-Amino-5-nitrobenzenesulfonate .

    Result of action

    Without information on the specific biological target and mode of action, it’s difficult to describe the molecular and cellular effects of this compound .

    Action environment

    This compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere . These environmental conditions could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-Amino-5-nitrobenzenesulfonate typically involves the nitration of 2-aminobenzenesulfonic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-Amino-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Amino-3,5-dimethylbenzenesulfonic acid
  • 4-Aminotoluene-3-sulfonic acid
  • 4-Aminobenzene-1,3-disulfonic acid
  • 2-Aminobenzenesulfonic acid
  • 4-Acetamido-2-aminobenzenesulfonic acid
  • 2-Amino-5-methoxybenzenesulfonic acid

Comparison: Sodium 2-Amino-5-nitrobenzenesulfonate is unique due to the presence of both an amino group and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to its analogs, it offers a balance of nucleophilic and electrophilic sites, making it versatile for various chemical transformations and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-Amino-5-nitrobenzenesulfonate involves the nitration of 2-Amino-5-nitrobenzenesulfonic acid followed by neutralization with sodium hydroxide.", "Starting Materials": [ "2-Amino-5-nitrobenzenesulfonic acid", "Nitric acid", "Sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Nitration of 2-Amino-5-nitrobenzenesulfonic acid by adding a mixture of nitric acid and sulfuric acid slowly with stirring at a temperature of 0-5°C.", "Step 2: After completion of the nitration reaction, the reaction mixture is poured into ice-cold water with stirring.", "Step 3: The precipitated product is filtered and washed with water to obtain 2-Amino-5-nitrobenzenesulfonic acid.", "Step 4: The 2-Amino-5-nitrobenzenesulfonic acid is then neutralized with sodium hydroxide to form Sodium 2-Amino-5-nitrobenzenesulfonate.", "Step 5: The product is filtered, washed with water and dried to obtain the final product." ] }

CAS No.

30693-53-9

Molecular Formula

C6H6N2NaO5S

Molecular Weight

241.18 g/mol

IUPAC Name

sodium;2-amino-5-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.Na/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13;/h1-3H,7H2,(H,11,12,13);

InChI Key

VFJSGZNHKDLAFV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+]

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N.[Na]

30693-53-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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